molecular formula C16H19N7O B2873107 8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1326860-21-2

8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B2873107
CAS No.: 1326860-21-2
M. Wt: 325.376
InChI Key: JMNYGJWLAVNMNX-UHFFFAOYSA-N
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Description

8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyridine ring, a piperidine ring, and a triazolopyrazine core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazolopyrazine Core: The triazolopyrazine core can be synthesized by reacting a suitable pyrazine derivative with a triazole precursor under specific reaction conditions, such as heating in the presence of a catalyst.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the triazolopyrazine core.

    Attachment of the Pyridine Ring: The pyridine ring can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one can be compared with other similar compounds, such as:

    Pyrazolopyrimidine Derivatives: These compounds have a similar core structure but differ in the attached functional groups, leading to different biological activities.

    Triazoloquinoxaline Derivatives: These compounds also contain a triazole ring but have a quinoxaline core instead of a pyrazine core.

    Pyridine Derivatives: Compounds with a pyridine ring but different attached groups, leading to varying chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

8-[3-(pyridin-3-ylmethylamino)piperidin-1-yl]-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O/c24-16-21-20-15-14(18-6-8-23(15)16)22-7-2-4-13(11-22)19-10-12-3-1-5-17-9-12/h1,3,5-6,8-9,13,19H,2,4,7,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNYGJWLAVNMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=NNC3=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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